REACTION_CXSMILES
|
COC1C=CC(C[N:8]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[C:20]([O:28][CH2:29][CH3:30])[N:19]=2)CC2C=CC(OC)=CC=2)=CC=1.C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>CCOC(C)=O>[NH2:8][C:18]1[N:19]=[C:20]([O:28][CH2:29][CH3:30])[C:21]([C:24]([F:27])([F:25])[F:26])=[CH:22][CH:23]=1 |f:2.3|
|
Name
|
N,N-Bis-(4-methoxybenzyl)-(6-ethoxy-5-trifluoromethylpyridine-2-yl)amine
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN(CC2=CC=C(C=C2)OC)C2=NC(=C(C=C2)C(F)(F)F)OCC)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
Hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remove excess TFA under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a greenish-brown oil
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with another 10 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined EtOAc
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=N1)OCC)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |